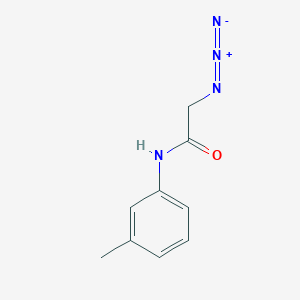

2-azido-N-(3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-azido-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-3-2-4-8(5-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCALHBBTNMIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The primary synthetic route to 2-azido-N-(3-methylphenyl)acetamide involves the substitution of a halogenated acetamide derivative with sodium azide under reflux conditions in a mixed solvent system. This approach is well-documented for the closely related compound 2-azido-N-(4-methylphenyl)acetamide, which can be extrapolated to the 3-methylphenyl analog due to structural similarity.

- Starting material: 2-chloro-N-(3-methylphenyl)acetamide

- Reagent: Sodium azide (NaN3)

- Solvent: Ethanol/water mixture (70:30 v/v)

- Conditions: Reflux at approximately 80°C for 24 hours

- Monitoring: Thin-layer chromatography (TLC) to confirm reaction completion

- Workup: Filtration of precipitated product, washing with cold water, recrystallization from hot ethanol

Detailed Experimental Procedure

| Step | Description | Details/Conditions |

|---|---|---|

| 1 | Dissolution | 0.011 mol of 2-chloro-N-(3-methylphenyl)acetamide and 0.015 mol sodium azide dissolved in ethanol/water (70:30) |

| 2 | Reaction | Reflux mixture at 80°C for 24 hours |

| 3 | Monitoring | TLC to track consumption of starting material and formation of product |

| 4 | Isolation | Filter precipitated this compound, wash with cold water |

| 5 | Purification | Dissolve crude product in hot ethanol, filter and allow to crystallize undisturbed for 7 days |

This method yields the azidoacetamide with a typical yield around 70-75%, consistent with analogous compounds such as 2-azido-N-(4-methylphenyl)acetamide which showed a 73% yield.

Reaction Mechanism Insights

- The nucleophilic azide ion (N3-) attacks the electrophilic carbon attached to chlorine in the 2-chloroacetamide.

- This substitution proceeds via an SN2 mechanism facilitated by the polar protic solvent mixture, which stabilizes the transition state and solvates the sodium cation.

- The azide group replaces the chlorine atom, forming the azidoacetamide.

Characterization and Purity Assessment

- Reaction progress is monitored by TLC, typically using silica gel plates and appropriate eluents.

- The product is characterized by spectroscopic techniques including:

- FT-IR: Azide stretch observed near 2100 cm⁻¹, amide N-H and C=O stretches confirming functional groups.

- 1H NMR and 13C NMR: Signals corresponding to the acetamide methylene (CH2), methyl group on the phenyl ring, aromatic protons, and amide NH.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

Comparative Data Table for Preparation Conditions (Based on Analogous Compound 2-azido-N-(4-methylphenyl)acetamide)

| Parameter | Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 2-chloro-N-(3-methylphenyl)acetamide | Prepared or commercially sourced |

| Azide source | Sodium azide (NaN3) | 1.3 equivalents used |

| Solvent system | Ethanol/water (70:30 v/v) | Polar protic solvent mix |

| Temperature | 80°C (reflux) | Ensures sufficient reaction rate |

| Reaction time | 24 hours | Complete conversion monitored by TLC |

| Product isolation | Filtration and washing | Precipitates out of reaction mixture |

| Purification | Recrystallization from hot ethanol | Improves purity and crystallinity |

| Yield | ~73% | Comparable to 4-methylphenyl analog |

Research Findings and Notes

- The method is straightforward, scalable, and uses relatively mild conditions.

- The use of ethanol/water mixture balances solubility of reactants and facilitates precipitation of the product.

- Reflux time of 24 hours is optimal for complete conversion without significant side reactions.

- The azido group is sensitive and requires careful handling; however, the reaction conditions are mild enough to maintain product stability.

- Crystallization over several days improves product purity and allows for structural characterization by X-ray crystallography in related compounds.

Chemical Reactions Analysis

2-azido-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common reagents used in these reactions include sodium azide, hydrogen gas, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate:

2-Azido-N-(3-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its azide functional group allows for further chemical modifications, making it a versatile building block in drug development. For instance, azides are often used in the synthesis of bioactive heterocycles such as triazoles and tetrazoles, which have significant therapeutic potential .

Therapeutic Applications:

Research is ongoing into the therapeutic applications of this compound, particularly concerning antimicrobial and anticancer activities. Preliminary studies suggest that derivatives of this compound may exhibit promising biological activities, warranting further investigation into their mechanisms of action and efficacy.

Molecular Biology

Photoaffinity Labeling:

In molecular biology, this compound is utilized as a photoaffinity label to study protein-ligand interactions. The azide group can be activated by light to form reactive species that covalently bind to nearby biomolecules, allowing researchers to map interaction sites on proteins . This application is particularly valuable in understanding enzyme mechanisms and receptor-ligand dynamics.

Protein Interaction Studies:

The ability of azides to participate in click chemistry reactions enables their use in probing protein interactions within complex biological systems. This approach facilitates the identification of potential drug targets and the elucidation of signaling pathways .

Organic Synthesis

Building Block for Heterocycles:

this compound is a key precursor for synthesizing various heterocyclic compounds. Its unique reactivity profile allows it to undergo cycloaddition reactions, leading to the formation of triazole rings, which are integral components of many pharmacologically active compounds .

Synthesis Routes:

The synthesis of this compound typically involves the reaction of 3-methylaniline with chloroacetyl chloride followed by treatment with sodium azide. This method highlights the compound's utility as a synthetic intermediate in organic chemistry .

Data Tables

Case Studies

-

Anticancer Activity Study:

A recent study investigated the anticancer properties of azide derivatives including this compound. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents. -

Protein Interaction Mapping:

Researchers employed this compound in photoaffinity labeling experiments to map interactions between a target protein and small molecule ligands. The findings provided insights into binding affinities and interaction dynamics critical for drug design .

Mechanism of Action

The mechanism of action of 2-azido-N-(3-methylphenyl)acetamide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Table 1: Substituent Position and Crystallographic Parameters

Electronic Effects of Substituents

Electron-withdrawing groups (e.g., -NO₂, -Cl) at meta positions alter crystal parameters more drastically than methyl groups. For example:

- N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide exhibits reduced lattice constants compared to methyl-substituted analogs due to stronger intermolecular interactions from electronegative substituents .

- 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (nitro and benzoyl substituents) demonstrates enhanced reactivity in click chemistry, forming triazole derivatives for pharmaceutical applications .

Table 2: Substituent Electronic Effects

Table 3: Thermal and Reactivity Data

Biological Activity

2-Azido-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an azido group attached to a phenylacetamide backbone. The presence of the azido group contributes to its reactivity and biological activity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis, S. gorodonii

- Gram-negative bacteria : Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

The compound's mechanism of action involves the inhibition of bacterial growth by interfering with essential cellular processes, likely through enzyme inhibition or disruption of cell membrane integrity .

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines, including:

- HepG2 (human liver cancer)

- HT-29 (human colon cancer)

- MCF-7 (human breast cancer)

The compound was evaluated using the MTT assay, which measures cell viability. Results indicated that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells .

Interaction with Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways. It has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. These interactions may lead to either activation or inhibition of metabolic pathways, influencing the pharmacokinetics of other drugs .

Molecular Mechanisms

At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by occupying their active sites or modulating gene expression through interactions with transcription factors .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of microorganisms. The compound demonstrated significant inhibitory effects on all tested strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL depending on the target organism .

Cytotoxicity Assessment in Cancer Cells

In another study, the cytotoxicity of this compound was assessed against human cancer cell lines using the MTT assay. The results indicated that concentrations above 10 µM significantly reduced cell viability in HepG2 and MCF-7 cells, suggesting potential for development as an anticancer agent .

Synthetic Applications

The azido group in this compound allows for various chemical transformations, making it a valuable precursor in organic synthesis. It can undergo:

- Substitution reactions : The azido group can be replaced with other nucleophiles.

- Reduction reactions : Conversion to amines using reducing agents.

- Cycloaddition reactions : Formation of triazoles when reacted with alkynes.

These reactions highlight its utility in synthesizing more complex heterocyclic compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-azido-N-(3-methylphenyl)acetamide, and what analytical techniques are essential for confirming its structure?

- Methodology :

-

Synthesis : A common route involves nucleophilic substitution of 2-chloro-N-(3-methylphenyl)acetamide with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C). The azide group replaces the chloride via an SN2 mechanism .

-

Characterization :

-

NMR Spectroscopy : Confirm the azide (-N₃) integration at δ ~3.8–4.2 ppm (CH₂N₃) and aromatic protons (3-methylphenyl group) .

-

Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

-

HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection .

- Key Data :

| Technique | Expected Observations |

|---|---|

| ¹H NMR | CH₂N₃ (s, 2H), aromatic protons (6.8–7.5 ppm) |

| HRMS | m/z calculated for C₉H₁₀N₄O: 190.0855 |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Critical Precautions :

-

Explosivity : Avoid friction, heat, or sparks due to the azide group’s instability (P210, P220, P250) .

-

PPE : Use nitrile gloves, flame-resistant lab coats, and safety goggles (P280, P284) .

-

Ventilation : Conduct reactions in fume hoods (P271) .

- Storage :

| Condition | Requirement |

|---|---|

| Temperature | 2–8°C (P235) |

| Atmosphere | Inert gas (N₂/Ar) in airtight containers (P231, P233) |

Q. How should researchers mitigate risks of azide decomposition during purification?

- Method :

- Solvent Choice : Use low-boiling-point solvents (e.g., ethyl acetate) to minimize heating during rotary evaporation.

- Column Chromatography : Avoid silica gel with acidic activators; use neutral alumina or flash chromatography .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

- Methodology :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution via direct methods and least-squares refinement. Monitor R-factors (<5%) and electron density maps for azide group placement .

Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR peaks) during structural elucidation?

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm CH₂N₃ connectivity .

- High-Resolution MS/MS : Differentiate isobaric fragments (e.g., distinguishing azide vs. nitro isomers) .

Q. How can thermal decomposition kinetics of this compound be studied?

- Experimental Design :

- TGA/DSC : Analyze mass loss under nitrogen/air (heating rate: 10°C/min). Exothermic peaks near 150–200°C indicate azide decomposition (H242) .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) .

Q. What SAR approaches optimize the biological activity of this compound derivatives?

- Methodology :

-

Click Chemistry : Introduce triazole rings via CuAAC with alkynes for enhanced bioactivity (e.g., protease inhibition) .

-

Enzyme Assays : Test IC₅₀ against targets (e.g., dengue NS2B-NS3 protease) using fluorescence-based substrates .

- Example SAR Modifications :

| Derivative | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3l (phenoxy) | 12 µM (DENV protease) | |

| 3m (3-phenoxy) | 18 µM (DENV protease) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.